

# A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)benzoic Acid

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## Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No.: B074667

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the biological activity and physicochemical characteristics of a molecule.<sup>[1]</sup> **2-Bromo-5-(trifluoromethyl)benzoic acid** stands as a pivotal building block in this landscape, providing a versatile platform for the synthesis of complex chemical entities. This guide offers an in-depth exploration of its chemical identity, properties, synthesis, and applications, tailored for the discerning researcher in drug discovery and development.

## Core Chemical Identity and Properties

At its core, **2-Bromo-5-(trifluoromethyl)benzoic acid** is a substituted aromatic carboxylic acid. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzoic acid ring creates a unique electronic and steric environment, making it a valuable intermediate for further chemical transformations.<sup>[2][3]</sup>

## Key Identifiers

A precise and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. The primary identifiers for **2-Bromo-5-(trifluoromethyl)benzoic acid** are provided below.

Identifier	Value
InChIKey	REBQGRPKXYIJDC-UHFFFAOYSA-N
InChI	InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)[4]
SMILES	<chem>C1=C(C=C(C=C1Br)C(F)(F)F)C(=O)O</chem>
CAS Number	1483-56-3[4]
Molecular Formula	C8H4BrF3O2[4]

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems. A summary of the key properties of **2-Bromo-5-(trifluoromethyl)benzoic acid** is presented in the table below.

Property	Value	Source
Molecular Weight	269.02 g/mol	[4]
Appearance	White to off-white solid	[4]
Melting Point	116-117 °C	[4]
Boiling Point	301.0 ± 42.0 °C (Predicted)	[4]
pKa	2.42 ± 0.10 (Predicted)	[4]
Water Solubility	Slightly soluble in water	[4]
Storage	Sealed in dry, Room Temperature	[4]

## Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-5-(trifluoromethyl)benzoic acid** is a critical aspect of its utility. While various synthetic routes may exist, a common approach involves the selective bromination of a trifluoromethyl-substituted benzoic acid precursor.

## Representative Synthetic Workflow

A prevalent method for the synthesis of related brominated aromatic compounds involves electrophilic aromatic substitution. The trifluoromethyl group is a meta-directing deactivator, while the carboxylic acid group is also a meta-director. However, the synthesis often starts from precursors where the directing effects can be strategically utilized. For instance, starting from a molecule with an activating group that is later converted to the carboxylic acid can be a viable strategy.

Below is a conceptual workflow for the synthesis of a brominated trifluoromethylphenyl compound, which highlights the key transformations that could be adapted for the synthesis of **2-Bromo-5-(trifluoromethyl)benzoic acid**.



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A conceptual workflow for the synthesis of **2-Bromo-5-(trifluoromethyl)benzoic acid**.

## Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis techniques for compounds of this class. Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

- Starting Material: 3-(Trifluoromethyl)benzoic acid.
- Bromination:
  - In a fume hood, dissolve 3-(Trifluoromethyl)benzoic acid in a suitable solvent such as acetic acid.

- Add a catalytic amount of a Lewis acid, such as iron(III) bromide.
- Slowly add an equimolar amount of bromine ( $\text{Br}_2$ ) to the reaction mixture at a controlled temperature.
- The trifluoromethyl group is meta-directing, and the carboxylic acid is also meta-directing. However, direct bromination of 3-(trifluoromethyl)benzoic acid would likely lead to a mixture of products. A more regioselective synthesis might involve starting from a different precursor, such as 2-amino-5-(trifluoromethyl)benzoic acid, followed by a Sandmeyer reaction to introduce the bromine.
- Work-up and Purification:
  - Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
  - Extract the product into an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine and dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure.
  - Purify the crude product by recrystallization or column chromatography to yield pure **2-Bromo-5-(trifluoromethyl)benzoic acid**.

## Applications in Research and Drug Development

**2-Bromo-5-(trifluoromethyl)benzoic acid** serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.<sup>[4][5]</sup> Its utility stems from the presence of three key functional groups: the carboxylic acid, the bromine atom, and the trifluoromethyl group.

- **Carboxylic Acid:** This group can be readily converted into esters, amides, and other derivatives, allowing for the facile introduction of diverse functionalities.
- **Bromine Atom:** The bromo substituent is an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.<sup>[3]</sup>

- Trifluoromethyl Group: As previously mentioned, this group is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

The strategic placement of these groups makes this compound a valuable starting material in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be a key component in the synthesis of novel inhibitors of enzymes or modulators of receptors implicated in various diseases.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Bromo-5-(trifluoromethyl)benzoic acid**.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[4] In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340).[4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[4] Store locked up (P405).[4]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

## Conclusion

**2-Bromo-5-(trifluoromethyl)benzoic acid**, identified by its InChIKey REBQGRPKXYIJDC-UHFFFAOYSA-N, is a chemical building block of significant importance in the fields of medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with tailored properties. A thorough understanding of its chemical identity, properties, synthesis, and safe handling is essential for researchers leveraging this compound in their scientific endeavors.

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